molecular formula C13H20N2O2 B2658181 N-(4-methylenecyclohexyl)-6-oxopiperidine-3-carboxamide CAS No. 2310147-64-7

N-(4-methylenecyclohexyl)-6-oxopiperidine-3-carboxamide

Cat. No. B2658181
M. Wt: 236.315
InChI Key: SUWGAWIDEAGFTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the methylenecyclohexyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring and the cyclohexane ring would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine . The double bond in the methylenecyclohexyl group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make it a base, while the carboxamide group could potentially make it a weak acid .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

  • Research into the crystal structures of anticonvulsant enaminones, which are structurally similar to N-(4-methylenecyclohexyl)-6-oxopiperidine-3-carboxamide, reveals insights into hydrogen bonding patterns and molecular conformations. This foundational knowledge aids in the understanding of molecule interactions and stability, which is crucial for designing drugs with enhanced efficacy and reduced side effects (Kubicki, Bassyouni, & Codding, 2000).

Conformational Studies

  • Studies on the conformation of cyclopiperidine compounds, which share a core structural motif with N-(4-methylenecyclohexyl)-6-oxopiperidine-3-carboxamide, help in understanding the flexibility and spatial arrangement of molecules. This is vital for the development of compounds with specific biological activities, as the molecular conformation significantly affects the interaction with biological targets (Vilsmaier, Milch, Fröhlich, Bergsträsser, Onciul, & Clark, 1995).

Synthesis and Anticonvulsant Activity

Molecular Diversity and Synthesis Techniques

  • Advances in the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid derived alpha-amino nitriles highlight innovative approaches to creating molecular diversity. Such methodologies are crucial for the development of novel compounds with potential therapeutic applications (González-Vera, García-López, & Herranz, 2005).

Drug Metabolism and Modification Strategies

  • Research into the modification of imidazo[1,2-a]pyrimidine compounds to reduce metabolism by aldehyde oxidase (AO) is relevant for increasing the bioavailability and effectiveness of drugs. By understanding the metabolism of such compounds, scientists can design drugs that are more resistant to rapid degradation, extending their therapeutic action (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or comes into contact with skin .

properties

IUPAC Name

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-2-5-11(6-3-9)15-13(17)10-4-7-12(16)14-8-10/h10-11H,1-8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGAWIDEAGFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide

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